Cas no 895477-58-4 (N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide)

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide is a synthetic organic compound featuring a benzothiophene core linked to a 4-chlorophenylthio moiety via a propanamide bridge. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The benzothiophene scaffold enhances binding affinity to biological targets, while the chlorophenylthio group contributes to stability and lipophilicity. The compound's well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. Its potential applications include kinase inhibition and antimicrobial activity, though further research is required to fully characterize its efficacy and mechanism. High-purity synthesis ensures reproducibility for experimental use.
N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide structure
895477-58-4 structure
商品名:N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide
CAS番号:895477-58-4
MF:C17H14ClNOS2
メガワット:347.882160663605
CID:6483433

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide 化学的及び物理的性質

名前と識別子

    • N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide
    • Propanamide, N-benzo[b]thien-5-yl-3-[(4-chlorophenyl)thio]-
    • インチ: 1S/C17H14ClNOS2/c18-13-1-4-15(5-2-13)21-10-8-17(20)19-14-3-6-16-12(11-14)7-9-22-16/h1-7,9,11H,8,10H2,(H,19,20)
    • InChIKey: XKGQQXVEEROMEL-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C2SC=CC2=C1)(=O)CCSC1=CC=C(Cl)C=C1

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Predicted)
  • ふってん: 582.6±40.0 °C(Predicted)
  • 酸性度係数(pKa): 14.25±0.43(Predicted)

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2537-0918-2mg
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2537-0918-40mg
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2537-0918-2μmol
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2537-0918-50mg
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4 90%+
50mg
$160.0 2023-05-16
A2B Chem LLC
BA69495-1mg
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4
1mg
$245.00 2024-04-19
A2B Chem LLC
BA69495-10mg
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4
10mg
$291.00 2024-04-19
Life Chemicals
F2537-0918-10mg
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2537-0918-5μmol
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2537-0918-100mg
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2537-0918-1mg
N-(1-benzothiophen-5-yl)-3-[(4-chlorophenyl)sulfanyl]propanamide
895477-58-4 90%+
1mg
$54.0 2023-05-16

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide 関連文献

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamideに関する追加情報

Introduction to N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide (CAS No. 895477-58-4)

N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide, identified by its CAS number 895477-58-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of a benzothiophene core, which is a well-known pharmacophore in drug discovery. The benzothiophene scaffold is renowned for its structural versatility and biological activity, making it a preferred choice for designing novel therapeutic agents.

The molecular structure of N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide incorporates several key functional groups that contribute to its unique chemical and biological properties. The benzothiophene ring, positioned at the N-terminal of the molecule, serves as a core structural unit that interacts with biological targets through hydrophobic and π-stacking interactions. This moiety is particularly relevant in the development of central nervous system (CNS) drugs, where its ability to cross the blood-brain barrier is highly valued.

The presence of a chloro substituent at the 4-position of the phenyl ring further enhances the compound's pharmacological profile. Chloroaromatic compounds are frequently employed in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. In this context, the 4-chlorophenylsulfanyl group in N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide likely contributes to its binding affinity and selectivity towards specific biological targets.

The amide linkage in the molecule provides another layer of functional diversity. Amides are common pharmacophores that can participate in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes. The propanamide moiety in this compound may influence its solubility and metabolic stability, factors that are critical for drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide with various biological targets. These studies suggest that the compound exhibits potential as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its structural features may make it a viable candidate for targeting receptors associated with neurological disorders.

In vitro studies have begun to explore the pharmacological properties of N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide. Preliminary results indicate that the compound demonstrates moderate potency in inhibiting COX-2, an enzyme implicated in pain and inflammation. The presence of both the benzothiophene and chloroaromatic moieties appears to synergize, enhancing the compound's binding affinity and efficacy.

The synthesis of N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfanyl group at the C3 position necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency, paving the way for large-scale pharmaceutical applications.

The potential therapeutic applications of N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide extend beyond anti-inflammatory treatments. Its structural motifs suggest that it may also exhibit antiviral and anticancer properties. Current research is focused on identifying new biological targets and validating its efficacy through preclinical studies.

The development of novel drug candidates like N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the discovery process significantly. These tools enable researchers to rapidly assess the biological activity of diverse chemical libraries, including compounds like this one.

The future prospects for N-(1-benzothiophen-5-yl)-3-(4-chlorophenyl)sulfanylpropanamide are promising, with ongoing studies aimed at optimizing its pharmacokinetic profile and expanding its therapeutic potential. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

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